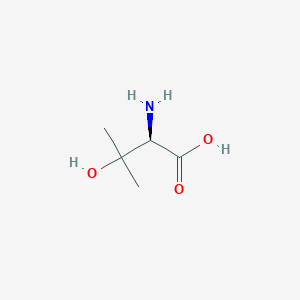

(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid

Description

BenchChem offers high-quality (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRFQSZFVGJGGP-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369223 | |

| Record name | (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-48-0 | |

| Record name | 3-Methyl-D-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-D-threonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-D-THREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2TW6L2UKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid (CAS 2280-28-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-hydroxy-3-methylbutanoic acid, also known as β-hydroxy-D-valine, is a non-proteinogenic α-amino acid. Its unique structural features, including a tertiary alcohol and a chiral center, make it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of this compound, with a focus on presenting clear, actionable data and methodologies for researchers.

Physicochemical Properties

(R)-2-Amino-3-hydroxy-3-methylbutanoic acid is a white, fluffy, and shiny powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO₃ | [2][3] |

| Molecular Weight | 133.15 g/mol | [3] |

| CAS Number | 2280-28-6 | [2][3] |

| Appearance | White fluffy shiny powder | [2] |

| Melting Point | 200-202 °C | [3] |

| Solubility | Soluble in PBS (pH 7.2) at 2 mg/mL | [4] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 83.6 Ų | [2] |

| LogP (predicted) | -3.4 | [5] |

Spectroscopic Data

Synthesis and Purification

The asymmetric synthesis of β-hydroxy-α-amino acids is a well-established field in organic chemistry. While a specific, detailed protocol for the synthesis of (R)-2-Amino-3-hydroxy-3-methylbutanoic acid is not widely published in peer-reviewed journals, a general approach can be derived from analogous syntheses and patent literature. The following represents a plausible, generalized workflow for its enantioselective synthesis.

General Asymmetric Synthesis Workflow

Caption: Generalized workflow for the synthesis and purification of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid.

Experimental Protocol: Asymmetric Aldol Reaction (Representative)

This protocol is a representative example based on general methods for the asymmetric synthesis of β-hydroxy-α-amino acids.[9][10]

-

Preparation of the Glycine Schiff Base: A suitable glycine Schiff base (e.g., from benzophenone and a glycine ester) is prepared according to standard literature procedures.

-

Aldol Reaction:

-

To a solution of the glycine Schiff base in an appropriate solvent (e.g., THF, CH₂Cl₂), a chiral catalyst (e.g., a phase-transfer catalyst or a metal-chiral ligand complex) is added at a controlled temperature (e.g., -78 °C).

-

Acetone is then added dropwise to the reaction mixture.

-

The reaction is stirred for several hours at the low temperature and then gradually allowed to warm to room temperature.

-

-

Work-up and Hydrolysis:

-

The reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl).

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure.

-

The resulting crude product is then hydrolyzed (e.g., with aqueous HCl) to cleave the Schiff base and ester groups.

-

-

Purification: The crude amino acid is purified by a suitable method, such as recrystallization or chiral chromatography.

Purification Protocol: Chiral HPLC (General)

The enantiomeric purity of the final compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for both analytical and preparative separation of amino acid enantiomers.[11][12]

-

Column Selection: A chiral stationary phase (CSP) suitable for the separation of amino acids is selected. Examples include cyclodextrin-based, macrocyclic glycopeptide-based (e.g., CHIROBIOTIC™), or ligand-exchange columns.[12]

-

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer. The exact composition and pH are optimized for the specific CSP and analyte.

-

Detection: Detection is usually performed using a UV detector, especially if the amino acid has been derivatized with a chromophore (e.g., Fmoc).

-

Fraction Collection: For preparative separations, fractions corresponding to the desired enantiomer are collected, and the solvent is removed to yield the purified product.

Biological Activity and Signaling Pathways

The specific biological targets and signaling pathways of (R)-2-Amino-3-hydroxy-3-methylbutanoic acid are not well-documented in publicly available literature. However, its structural similarity to other biologically important molecules provides clues to its potential roles.

Role in Peptide Synthesis

The Boc-protected form of (R)-2-amino-3-hydroxy-3-methylbutanoic acid is utilized as a building block in peptide synthesis.[13] The incorporation of this non-proteinogenic amino acid can introduce unique conformational constraints and properties to peptides, which is a valuable strategy in the design of novel therapeutics with enhanced stability or bioactivity.[13]

Potential Relationship to Valine Metabolism

The structurally related compound, (S)-2-hydroxy-3-methylbutanoic acid, is a known intermediate in the catabolism of the branched-chain amino acid (BCAA), valine. Dysregulation of BCAA metabolism has been linked to metabolic disorders such as insulin resistance. While a direct role for the (R)-isomer has not been established, the metabolic context of its stereoisomer suggests a potential for interaction with pathways related to amino acid metabolism.

The diagram below illustrates a simplified overview of the valine catabolism pathway, highlighting the position of a related hydroxy acid.

Caption: Simplified pathway of L-Valine catabolism, indicating the position of a structurally related hydroxy acid.

Conclusion

(R)-2-Amino-3-hydroxy-3-methylbutanoic acid is a chiral building block with significant potential in the development of novel peptides and therapeutic agents. While detailed biological and spectroscopic data are not widely available in the public domain, this guide provides a foundational understanding of its physicochemical properties and outlines general methodologies for its synthesis and purification. Further research is warranted to fully elucidate the biological roles and potential applications of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. CAS:2280-28-6 FT-0634179 (R)-2-Amino-3-hydroxy-3-methylbutanoic acid Product Detail Information [finetechchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 2-AMINO-3-HYDROXY-3-METHYLBUTANOIC ACID | CAS 2280-27-5 [matrix-fine-chemicals.com]

- 6. 2280-28-6|2-Amino-3-hydroxy-3-methylbutanoic Acid|BLD Pharm [bldpharm.com]

- 7. 2280-28-6 | 2-Amino-3-hydroxy-3-methylbutyrate | Ambeed.com [ambeed.com]

- 8. PubChemLite - 2-amino-3-hydroxy-2-methylbutanoic acid hydrochloride (C5H11NO3) [pubchemlite.lcsb.uni.lu]

- 9. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chromatographytoday.com [chromatographytoday.com]

- 13. chemimpex.com [chemimpex.com]

Technical Guide: Physicochemical Properties of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid, a non-proteinogenic amino acid, is a chiral molecule of interest in various fields of chemical and pharmaceutical research. Its unique structure, featuring a tertiary alcohol and a chiral center, imparts specific physicochemical properties that are crucial for its potential applications in drug design, synthesis of novel compounds, and as a chiral building block. This technical guide provides a comprehensive overview of the known physicochemical properties of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid, detailed experimental protocols for their determination, and a general workflow for the characterization of such novel amino acids.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid. Data for related stereoisomers are also included for comparative purposes where available.

| Property | (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid | (S)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid | Racemic Mixture | Reference(s) |

| Molecular Formula | C₅H₁₁NO₃ | C₅H₁₁NO₃ | C₅H₁₁NO₃ | [1] |

| Molecular Weight | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol | [1] |

| CAS Number | 2280-48-0 | 2280-27-5 | 2280-28-6 | [2][3] |

| Appearance | White fluffy shiny powder | White Crystalline Powder | Not specified | [4] |

| Melting Point | 200-202 °C | 205 °C | Not specified | [1][4] |

| Boiling Point | 245.66 °C (estimate) | 317.3 °C at 760 mmHg | Not specified | [1] |

| Density | 1.2510 g/cm³ (estimate) | 1.2 g/cm³ | Not specified | [1] |

| Solubility | PBS (pH 7.2): 2 mg/mL | H₂O: soluble | Not specified | [1] |

| pKa | Not specified | Not specified | Not specified | |

| logP (XLogP3-AA) | Not specified | -2.8 | Not specified | [3] |

| Topological Polar Surface Area | 83.6 Ų | 83.6 Ų | Not specified | [5] |

| Hydrogen Bond Donors | 3 | 3 | Not specified | [5] |

| Hydrogen Bond Acceptors | 4 | 4 | Not specified | [5] |

| Rotatable Bond Count | 2 | 2 | Not specified | [5] |

| Specific Optical Rotation | Not specified | +11° to +14° (c=2, 6 N HCl) | Not specified | [3] |

| IR Spectrum | Conforms to structure | Conforms to structure | Conforms to structure | [3][6] |

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physicochemical properties of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid. The following sections outline standardized protocols that can be adapted for this purpose.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Capillary melting point apparatus

-

Mortar and pestle

-

Capillary tubes (sealed at one end)

Procedure:

-

Sample Preparation: A small amount of dry (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

A rapid heating rate (e.g., 10-20 °C/min) is initially used to determine an approximate melting range.

-

A second, more precise measurement is performed with a fresh sample. The temperature is rapidly brought to about 20 °C below the approximate melting point and then increased at a slow rate (1-2 °C/min).

-

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Determination of Solubility in PBS (pH 7.2)

Solubility in aqueous buffers is a crucial parameter for compounds intended for biological applications.

Materials:

-

(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid is added to a known volume of PBS (pH 7.2) in a sealed vial.

-

Equilibration: The mixture is agitated using a vortex mixer and then allowed to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure saturation.

-

Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.

-

Quantification:

-

A known volume of the clear supernatant is carefully removed.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method. Given the lack of a strong chromophore, derivatization followed by UV-Vis spectrophotometry or direct analysis by HPLC with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) is recommended.

-

-

Calculation: The solubility is expressed in mg/mL or mol/L.

Spectroscopic Analysis

Spectroscopic techniques are employed to confirm the chemical structure and purity of the compound.

Instrument:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Approximately 5-10 mg of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

A small amount of a reference standard (e.g., TMS or DSS) may be added.

Data Acquisition:

-

¹H NMR and ¹³C NMR spectra are acquired.

-

Other experiments such as DEPT, COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.

Data Analysis:

-

The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum are analyzed to elucidate the proton environment.

-

The chemical shifts in the ¹³C NMR spectrum provide information about the carbon skeleton.

Instrument:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

Sample Preparation:

-

A dilute solution of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid is prepared in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).

Data Acquisition:

-

The sample is introduced into the mass spectrometer.

-

Mass spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

-

Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.

Instrument:

-

FTIR spectrometer

Sample Preparation:

-

The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

Data Acquisition:

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Analysis:

-

The characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C=O, C-O) are identified to confirm the structure.

Visualizations

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel amino acid like (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid.

References

- 1. (R)-2-Amino-3-hydroxy-3-methylbutanoic acid CAS#: 2280-28-6 [m.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee 250 mg | Contact Us [thermofisher.com]

- 4. lookchem.com [lookchem.com]

- 5. 3-Amino-2-hydroxy-3-methylbutanoic acid | C5H11NO3 | CID 18914831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid, a chiral non-proteinogenic amino acid. Due to the limited availability of experimental spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected characteristics for Infrared (IR) spectroscopy and Mass Spectrometry (MS), based on the compound's chemical structure and data from analogous molecules. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid. These values were estimated using advanced computational models and provide a valuable reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 (α-proton) | 3.5 - 3.8 | Singlet (s) |

| -OH (hydroxyl) | Broad singlet (variable) | Broad Singlet (br s) |

| -NH₂ (amino) | Broad singlet (variable) | Broad Singlet (br s) |

| 2 x -CH₃ (methyl) | 1.2 - 1.4 | Singlet (s) |

| -COOH (carboxyl) | 10.0 - 13.0 | Singlet (s) |

Note: The chemical shifts of protons attached to heteroatoms (-OH, -NH₂, -COOH) are highly dependent on the solvent, concentration, and temperature and may exchange with deuterium in deuterated solvents.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (-COOH) | 175 - 180 |

| C-2 (α-carbon) | 60 - 65 |

| C-3 (quaternary carbon) | 70 - 75 |

| C-4, C-5 (-CH₃) | 25 - 30 |

Table 3: Expected Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H stretch (hydroxyl) | 3500 - 3200 (broad) | Hydrogen-bonded hydroxyl group |

| N-H stretch (amino) | 3400 - 3250 (medium) | Primary amine |

| C-H stretch (alkane) | 2980 - 2850 (strong) | Methyl groups |

| C=O stretch (carboxyl) | 1725 - 1700 (strong) | Carboxylic acid dimer |

| N-H bend (amino) | 1650 - 1580 (medium) | Primary amine |

| C-O stretch (hydroxyl) | 1260 - 1050 (medium) | Tertiary alcohol |

| O-H bend (carboxyl) | 1440 - 1395 (medium) | Carboxylic acid |

Table 4: Expected Mass Spectrometry (MS) Data

| Ion | m/z (expected) | Description |

| [M]+• | 133.07 | Molecular Ion |

| [M-H₂O]+• | 115.06 | Loss of water |

| [M-COOH]+ | 88.08 | Loss of the carboxyl group |

| [M-C(CH₃)₂OH]+ | 60.04 | Cleavage of the Cα-Cβ bond |

| [C(CH₃)₂OH]+ | 59.05 | Tertiary carbocation fragment |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

For analysis in D₂O, lyophilize the sample from water twice to exchange labile protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS or DSS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation:

-

A Fourier-Transform Infrared spectrometer.

-

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, water with 0.1% formic acid).

-

-

Instrumentation:

-

A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

-

ESI-MS Acquisition Parameters (for molecular weight determination):

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

-

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

-

Mass Range: m/z 50-500.

-

-

EI-MS Acquisition Parameters (for fragmentation pattern):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 30-200.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the expected cleavages based on the molecular structure.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid.

Caption: General workflow for spectroscopic analysis.

Chiral Synthesis of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid: A Technical Guide

Introduction

(R)-2-Amino-3-hydroxy-3-methylbutanoic acid, a non-proteinogenic β-hydroxy-α-amino acid, is a valuable chiral building block in medicinal chemistry and drug development. Its structure is found in various biologically active compounds, including antibiotics and enzyme inhibitors. The stereocontrolled synthesis of this molecule, featuring two adjacent chiral centers, presents a significant challenge. This guide provides an in-depth overview of the primary asymmetric strategies employed for its synthesis, focusing on asymmetric aldol reactions, biocatalytic methods, and chiral pool approaches.

Asymmetric Aldol Reaction Strategies

The asymmetric aldol reaction is a powerful method for carbon-carbon bond formation and the simultaneous creation of two stereocenters. For the synthesis of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid, this typically involves the reaction of a chiral glycine enolate equivalent with acetone.

Chiral Auxiliary-Mediated Aldol Reactions

This approach utilizes a chiral auxiliary covalently bonded to the glycine substrate to direct the stereochemical outcome of the aldol reaction. The Evans aldol reaction, using chiral oxazolidinones, is a well-established method for achieving high diastereoselectivity in producing syn-aldol products.[1] Another effective method involves the use of pseudoephenamine as a chiral auxiliary attached to a glycinamide.

A notable example is the aldolization of pseudoephenamine glycinamide with acetone. This reaction proceeds with high diastereoselectivity to yield the corresponding syn-aldol adduct, which can then be hydrolyzed to afford the target amino acid.[2]

Data Presentation: Chiral Auxiliary-Mediated Aldol Reaction

| Starting Material | Aldehyde/Ketone | Chiral Auxiliary | Key Reagents | Yield (%) | d.r. (syn:anti) | ee (%) | Reference |

| Glycinamide | Acetone | (1R,2R)-Pseudoephenamine | LiHMDS, THF | 89 | >95:5 | ≥98 | [2] |

Brønsted Base-Catalyzed Aldol Reactions

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Brønsted base-catalyzed aldol reactions of glycine Schiff bases have emerged as a highly effective route to syn-β-hydroxy-α-amino acids.[3][4] The strategy relies on using a chiral Brønsted base to deprotonate a glycine Schiff base, forming a chiral enolate that then reacts with an aldehyde or ketone. The use of a benzophenone-derived imine of glycine o-nitroanilide has been shown to be particularly effective, where the nitroanilide group facilitates enolate formation and enhances diastereoselectivity through hydrogen bonding.[3]

Data Presentation: Brønsted Base-Catalyzed Aldol Reaction

| Glycine Derivative | Aldehyde/Ketone | Catalyst | Solvent | Yield (%) | d.r. (syn:anti) | ee (%) | Reference |

| Benzophenone imine of glycine o-nitroanilide | Various Aldehydes | Ureidopeptide-based BB | CH₂Cl₂ | 65-94 | >95:5 | 90-99 | [3] |

Biocatalytic Synthesis

Enzymatic methods provide highly selective and environmentally benign routes for synthesizing chiral compounds. Aldolases and transaminases are key enzymes in the production of β-hydroxy-α-amino acids.[5]

Aldolase-Catalyzed Synthesis

Threonine aldolases can catalyze the reversible aldol reaction between glycine and an aldehyde. While highly stereoselective at the α-carbon, the selectivity at the β-carbon can be moderate. For the synthesis of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid, an L-threonine aldolase could theoretically catalyze the condensation of glycine with acetone. Engineering of these enzymes can improve substrate scope and stereoselectivity.

Multi-Enzyme Cascade Reactions

A powerful strategy combines multiple enzymes in a one-pot cascade reaction to produce complex molecules from simple starting materials.[6][7][8] A potential pathway for (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid involves:

-

An aldolase (e.g., fructose-1,6-bisphosphate aldolase, FSA) catalyzes the C-C bond formation between a donor (like dihydroxyacetone phosphate, DHAP) and an acceptor, leading to a β-hydroxy ketone intermediate.

-

A stereoselective transaminase (TA) then converts the ketone group of the intermediate into an amine, establishing the desired stereochemistry at the α-carbon. The availability of both (R)- and (S)-selective transaminases allows access to different diastereomers of the final amino alcohol product.[6]

Chiral Pool Synthesis

This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or hydroxy acids, as starting materials.[9] L-tert-leucine is a logical precursor for the synthesis of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid due to its structural similarity.

A potential synthetic route could involve the stereoselective hydroxylation of a protected L-tert-leucine derivative at the β-position. While direct C-H hydroxylation can be challenging, various methods involving functional group manipulation can achieve this transformation. For instance, conversion of the tert-leucine side chain to an enolate followed by reaction with an electrophilic oxygen source (e.g., using a MoOPH reagent) could install the required hydroxyl group.

Experimental Protocols

Protocol 1: Asymmetric Aldol Reaction using Pseudoephenamine Auxiliary[2]

Step 1: Aldol Adduct Formation

-

To a solution of (1R,2R)-pseudoephenamine glycinamide (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add LiHMDS (1.0 M in THF, 2.2 mmol) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add acetone (5.0 mmol), freshly distilled, to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 4 hours, monitoring by TLC for the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the syn-aldol adduct.

Step 2: Hydrolysis of the Chiral Auxiliary

-

Dissolve the purified aldol adduct (0.5 mmol) in a 1:1 mixture of THF and 6 M aqueous NaOH (10 mL).

-

Heat the mixture at reflux (approx. 80 °C) for 24 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 15 mL) to recover the pseudoephenamine auxiliary.

-

Acidify the aqueous layer to pH ~6 with 6 M HCl.

-

Lyophilize the aqueous solution to obtain the sodium salt of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid. Further purification can be achieved by ion-exchange chromatography.

Visualizations

Logical Flow of Synthetic Strategies

Caption: Overview of major synthetic routes to the target amino acid.

Experimental Workflow: Chiral Auxiliary Method

Caption: Step-wise workflow for the chiral auxiliary-mediated synthesis.

Biocatalytic Cascade Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Biocatalytic Transamination of Aldolase‐Derived 3‐Hydroxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. figshare.com [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. baranlab.org [baranlab.org]

Enantioselective Synthesis of β-Hydroxy-α-Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Hydroxy-α-amino acids are a critical class of non-proteinogenic amino acids that form the structural core of numerous natural products, pharmaceuticals, and chiral ligands. Their vicinal amino and hydroxyl functionalities provide a rich scaffold for molecular diversity and biological activity. Consequently, the development of efficient and highly stereocontrolled methods for their synthesis is a significant focus in modern organic chemistry and drug discovery. This guide provides a detailed overview of the core strategies for the enantioselective synthesis of β-hydroxy-α-amino acids, with a focus on practical experimental protocols, comparative quantitative data, and a clear visualization of the underlying synthetic workflows.

Core Synthetic Strategies

The enantioselective synthesis of β-hydroxy-α-amino acids can be broadly categorized into three main approaches: diastereoselective aldol additions of chiral glycine enolate equivalents, catalytic asymmetric aldol-type reactions, and biocatalytic methods. Each of these strategies offers distinct advantages and is suited to different synthetic challenges.

Diastereoselective Aldol Addition of Chiral Glycine Enolates

This classical and robust approach utilizes a chiral auxiliary to direct the stereochemical outcome of an aldol reaction between a glycine derivative and an aldehyde. The Myers' pseudoephenamine glycinamide methodology is a prominent example, offering high diastereoselectivity and predictable stereochemical control.[1]

Logical Workflow for Myers' Asymmetric Aldol Addition

Caption: Workflow for Myers' chiral auxiliary-mediated aldol addition.

Quantitative Data: Myers' Aldol Addition

The following table summarizes the results for the aldol addition of (R,R)-pseudoephenamine glycinamide with various aldehydes.[1][2]

| Entry | Aldehyde (RCHO) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Isobutyraldehyde | (2S,3R)-3-Hydroxy-leucine derivative | 98 | >99:1 |

| 2 | Benzaldehyde | (2S,3R)-3-Phenylserine derivative | 80 | >99:1 |

| 3 | p-Nitrobenzaldehyde | (2S,3R)-3-(4-Nitrophenyl)serine derivative | 95 | >99:1 |

| 4 | Acetaldehyde | (2S,3R)-Threonine derivative | 75 | >99:1 |

| 5 | Cyclohexanecarboxaldehyde | (2S,3R)-3-Cyclohexylserine derivative | 88 | >99:1 |

Experimental Protocol: Synthesis of (2S,3R)-3-Phenylserine Derivative[1][2]

-

Enolate Formation: A solution of (R,R)-pseudoephenamine glycinamide (1.0 equiv) and anhydrous lithium chloride (1.2 equiv) in anhydrous THF (0.1 M) is cooled to -78 °C under an argon atmosphere. Lithium hexamethyldisilazide (LiHMDS) (1.1 equiv, as a 1.0 M solution in THF) is added dropwise over 10 minutes. The resulting mixture is stirred at -78 °C for 45 minutes, then warmed to 0 °C and stirred for an additional 15 minutes.

-

Aldol Addition: The reaction mixture is re-cooled to -78 °C, and freshly distilled benzaldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 1 hour, then warmed to 0 °C and stirred for 2 hours.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired syn-aldol adduct as a white solid.

-

Hydrolysis: The purified adduct (1.0 equiv) is dissolved in a 1:1 mixture of THF and methanol. Sodium hydroxide (1.0 equiv, as a 1 M aqueous solution) is added, and the mixture is stirred at room temperature for 4 hours. The auxiliary is recovered by extraction with dichloromethane. The aqueous layer is then lyophilized to yield the sodium salt of the β-hydroxy-α-amino acid.

Brønsted Base-Catalyzed Aldol Reaction of Glycine Schiff Bases

This strategy employs a chiral Brønsted base to catalyze the asymmetric aldol reaction of a glycine Schiff base with an aldehyde. The use of a glycine o-nitroanilide derivative is key, as the o-nitroanilide moiety acts as a hydrogen-bonding platform, enhancing the acidity of the glycine α-protons and controlling the stereochemistry of the reaction.[3][4][5]

Catalytic Cycle for Brønsted Base-Catalyzed Aldol Reaction

Caption: Catalytic cycle for the syn-selective aldol reaction.

Quantitative Data: Brønsted Base-Catalyzed Aldol Reaction[4]

The following table summarizes the results for the reaction of benzophenone-derived imine of glycine o-nitroanilide with various aldehydes using a chiral ureidopeptide-based Brønsted base catalyst.

| Entry | Aldehyde (RCHO) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Hydrocinnamaldehyde | 85 | >95:5 | 96 |

| 2 | Benzaldehyde | 78 | >95:5 | 92 |

| 3 | 4-Methoxybenzaldehyde | 82 | >95:5 | 95 |

| 4 | 4-Chlorobenzaldehyde | 75 | >95:5 | 94 |

| 5 | Propanal | 70 | 90:10 | 90 |

Experimental Protocol: General Procedure for Catalytic Aldol Reaction[4]

-

Reaction Setup: To a solution of the glycine Schiff base (1.0 equiv) in dichloromethane (0.5 M) is added the aldehyde (3.0 equiv) and the chiral Brønsted base catalyst (0.2 equiv).

-

Reaction Execution: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or ¹H NMR.

-

Work-up and Purification: The reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to afford the syn-aldol adduct.

-

Deprotection: The purified adduct is then hydrolyzed under acidic conditions (e.g., 1 M HCl) to yield the free β-hydroxy-α-amino acid.

Enzymatic Synthesis using Threonine Aldolases

Biocatalysis offers an environmentally benign and highly selective route to β-hydroxy-α-amino acids. Threonine aldolases (TAs) are pyridoxal phosphate (PLP)-dependent enzymes that catalyze the reversible aldol condensation of glycine with a wide variety of aldehydes. Both L-threonine aldolases (L-TAs) and D-threonine aldolases (D-TAs) are available, providing access to different stereoisomers.[6][7]

Workflow for Enzymatic Aldol Condensation

Caption: General workflow for threonine aldolase-catalyzed synthesis.

Quantitative Data: L-Threonine Aldolase (LTA) Catalyzed Synthesis[6]

The following table presents data for the synthesis of various L-β-hydroxy-α-amino acids using a recombinant L-threonine aldolase from Escherichia coli.

| Entry | Aldehyde (RCHO) | Product Stereochemistry | Conversion (%) | Diastereomeric Excess (de, %) |

| 1 | Propanal | L-erythro | 85 | >98 |

| 2 | Isovaleraldehyde | L-erythro | 92 | >98 |

| 3 | Benzaldehyde | L-threo | 78 | 94 |

| 4 | 4-Chlorobenzaldehyde | L-threo | 88 | 96 |

| 5 | Acrolein | L-erythro | 65 | >98 |

Experimental Protocol: General Procedure for LTA-Catalyzed Synthesis[6]

-

Reaction Mixture Preparation: In a temperature-controlled vessel, glycine (1 M), dithiothreitol (DTT, 10 mM), and pyridoxal 5'-phosphate (PLP, 0.05 mM) are dissolved in a suitable buffer (e.g., pH 7.5) containing up to 30% DMSO as a co-solvent.

-

Enzymatic Reaction: The aldehyde substrate (1 mmol scale) and the purified L-threonine aldolase (e.g., 100 U) are added to the reaction mixture. The mixture is gently shaken at 37 °C. The reaction progress is monitored by HPLC or TLC.

-

Reaction Termination and Product Isolation: Once the reaction reaches completion (or equilibrium), it is terminated by heating the mixture to 100 °C for 10 minutes to denature the enzyme. The product is then precipitated by the addition of a large volume of ethanol (e.g., 4 volumes) and incubation at 4 °C for several hours. The precipitated product is collected by filtration or centrifugation.

Sharpless Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into vicinal amino alcohols. For the synthesis of β-hydroxy-α-amino acids, α,β-unsaturated esters are used as substrates. The reaction employs a catalytic amount of an osmium species and a chiral ligand derived from cinchona alkaloids to control the enantioselectivity.[3]

Reaction Scheme for Sharpless Asymmetric Aminohydroxylation

Caption: Workflow for Sharpless Asymmetric Aminohydroxylation.

Quantitative Data: Asymmetric Aminohydroxylation of Cinnamates

The following table shows representative results for the asymmetric aminohydroxylation of various cinnamate esters.

| Entry | Substrate (R = Ester Group) | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Methyl Cinnamate | (DHQ)₂PHAL | 95 | 99 |

| 2 | Ethyl Cinnamate | (DHQ)₂PHAL | 92 | 99 |

| 3 | t-Butyl Cinnamate | (DHQ)₂PHAL | 88 | >99 |

| 4 | Methyl Cinnamate | (DHQD)₂PHAL | 94 | 98 |

| 5 | Ethyl p-chlorocinnamate | (DHQ)₂PHAL | 90 | 99 |

Experimental Protocol: Asymmetric Aminohydroxylation of Ethyl Cinnamate

-

Reagent Preparation: A mixture of t-butanol and water (1:1, 0.1 M) is prepared. The nitrogen source, such as chloramine-T trihydrate (3.0 equiv), is dissolved in this solvent system.

-

Reaction Setup: In a separate flask, ethyl cinnamate (1.0 equiv), the chiral ligand (e.g., (DHQ)₂PHAL, 0.05 equiv), and potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equiv) are added.

-

Reaction Execution: The solution of the nitrogen source is added to the flask containing the substrate and catalyst system at room temperature. The reaction mixture is stirred vigorously until the reaction is complete (typically 12-24 hours), as monitored by TLC.

-

Work-up and Purification: Sodium sulfite is added to quench the reaction. The mixture is stirred for 30 minutes, and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield the protected β-amino-α-hydroxy ester.

-

Deprotection: The protecting groups (e.g., tosyl and ester) are removed using standard procedures to afford the final β-hydroxy-α-amino acid.

Conclusion

The enantioselective synthesis of β-hydroxy-α-amino acids is a well-developed field with a variety of powerful and reliable methods at the disposal of the synthetic chemist. The choice of method depends on the specific target molecule, desired stereochemistry, and scale of the synthesis. Chiral auxiliary-based methods offer high predictability and diastereoselectivity. Catalytic asymmetric approaches provide excellent enantiocontrol with low catalyst loadings. Finally, biocatalytic methods represent a green and highly selective alternative, particularly for the synthesis of L-amino acid derivatives. This guide provides the foundational knowledge and practical details for researchers to select and implement the most suitable strategy for their synthetic goals.

References

- 1. researchgate.net [researchgate.net]

- 2. Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Synthesis of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid from L-valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic route for the preparation of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid, a valuable chiral building block, commencing from the readily available amino acid, L-valine. The synthesis involves a multi-step sequence including protection, stereoselective hydroxylation, and deprotection, yielding the target molecule with the desired (2R, 3R) stereochemistry.

Introduction

(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid, also known as (2R,3R)-3-hydroxyvaline, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, featuring two adjacent stereocenters, makes it a valuable component in the synthesis of complex natural products, peptides, and pharmaceutical agents. The stereocontrolled synthesis of such β-hydroxy-α-amino acids presents a significant challenge, requiring precise control over the formation of the new stereocenter. This guide outlines a robust and detailed methodology for the synthesis of the (2R, 3R)-diastereomer starting from the chiral pool precursor, L-valine.

Overall Synthetic Strategy

The synthesis commences with the protection of the amino and carboxyl functional groups of L-valine to prevent unwanted side reactions. The protected L-valine derivative is then subjected to a stereoselective hydroxylation reaction to introduce the hydroxyl group at the β-position with the desired (R) configuration. Finally, removal of the protecting groups affords the target molecule, (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid.

Experimental Protocols

This section provides detailed experimental procedures for each key step in the synthesis.

Step 1: Protection of L-valine

The initial step involves the protection of both the amino and carboxyl groups of L-valine. The amino group is typically protected as a tert-butoxycarbonyl (Boc) carbamate, and the carboxyl group is converted to a methyl ester.

Protocol for the Synthesis of N-Boc-L-valine methyl ester:

-

Esterification: L-valine (1 equivalent) is suspended in methanol. Thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. The solvent is then removed under reduced pressure to yield L-valine methyl ester hydrochloride.

-

Boc-protection: The L-valine methyl ester hydrochloride is dissolved in a mixture of dioxane and water. Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and sodium bicarbonate (2.5 equivalents) are added, and the mixture is stirred at room temperature overnight. The reaction mixture is then extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-L-valine methyl ester as a crude product, which can be purified by column chromatography.

Step 2: Stereoselective β-Hydroxylation

This crucial step involves the diastereoselective introduction of a hydroxyl group at the C3 position. One common method to achieve this is through the formation of a lithium enolate followed by reaction with a suitable oxygen source, such as a peroxide or an oxaziridine.

Protocol for the Synthesis of (2S, 3R)-N-Boc-3-hydroxyvaline methyl ester:

-

A solution of N-Boc-L-valine methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

A solution of lithium diisopropylamide (LDA) (2.2 equivalents) in THF is added dropwise to the cooled solution, and the mixture is stirred for 1 hour at -78 °C to form the lithium enolate.

-

A solution of a suitable electrophilic oxygen source, such as (+)-(camphorsulfonyl)oxaziridine (1.5 equivalents), in anhydrous THF is then added dropwise.

-

The reaction mixture is stirred at -78 °C for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired (2S, 3R)-N-Boc-3-hydroxyvaline methyl ester.

Step 3: Deprotection

The final step involves the removal of the Boc and methyl ester protecting groups to yield the final product.

Protocol for the Synthesis of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid:

-

The (2S, 3R)-N-Boc-3-hydroxyvaline methyl ester (1 equivalent) is dissolved in a solution of 6 M hydrochloric acid.

-

The reaction mixture is heated at reflux for 4-6 hours.

-

The mixture is then cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting solid is dissolved in a minimal amount of water and the pH is adjusted to the isoelectric point of the amino acid (around pH 6) using a suitable base, such as aqueous ammonia or a basic ion-exchange resin.

-

The precipitated product is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid.

Data Presentation

The following table summarizes the typical yields and key analytical data for the synthetic sequence.

| Step | Product | Typical Yield (%) | Key Analytical Data |

| 1 | N-Boc-L-valine methyl ester | 85-95 | ¹H NMR, ¹³C NMR, Mass Spec |

| 2 | (2S, 3R)-N-Boc-3-hydroxyvaline methyl ester | 60-75 | ¹H NMR, ¹³C NMR, Mass Spec, Optical Rotation |

| 3 | (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid | 80-90 | ¹H NMR, ¹³C NMR, Mass Spec, Elemental Analysis, Optical Rotation |

Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid from L-valine.

Caption: Synthetic workflow for (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid.

Conclusion

This technical guide provides a detailed and practical methodology for the synthesis of (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid from L-valine. The described protocols and data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient and stereocontrolled preparation of this important chiral building block. The presented workflow, data, and experimental details are intended to facilitate the reproduction and optimization of this synthetic route in a laboratory setting.

A Technical Guide to (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid and its Structural Analogues in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-3-hydroxy-3-methylbutanoic acid, also known as (R)-β-hydroxyvaline, is a non-proteinogenic amino acid that serves as a valuable chiral building block in the synthesis of complex molecules and potential therapeutic agents. Its structural analogues have garnered significant interest in drug discovery due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of (R)-2-Amino-3-hydroxy-3-methylbutanoic acid and its structural analogues. Detailed experimental protocols for synthesis and biological assays are provided, alongside an exploration of their interaction with key signaling pathways, such as the mTOR pathway. This document aims to be a foundational resource for researchers engaged in the development of novel therapeutics based on this versatile scaffold.

Introduction

(R)-2-Amino-3-hydroxy-3-methylbutanoic acid is a chiral amino acid derivative with the molecular formula C5H11NO3.[1][2][3] Its unique structure, featuring a hydroxyl group at the beta-position and a gem-dimethyl group, imparts specific stereochemical properties that are crucial for its biological activity and its utility as a synthetic intermediate. The Fmoc-protected version of (R)-β-hydroxyvaline is a versatile building block in peptide synthesis, contributing to the stability and bioavailability of the resulting peptides.[4]

Structural modification of this core scaffold has led to the development of a wide range of analogues with potential therapeutic applications. These modifications often involve alterations to the amino group, the carboxylic acid group, or the hydroxyl group, leading to changes in the molecule's physicochemical properties and biological activity. This guide will delve into the synthesis of these analogues, their reported biological activities with a focus on quantitative data, and the experimental methodologies used for their evaluation.

Synthesis of Structural Analogues

The synthesis of structural analogues of (R)-2-Amino-3-hydroxy-3-methylbutanoic acid often involves multi-step chemical processes. A common strategy is to start from a readily available chiral precursor, such as an α-amino acid, and introduce the desired functional groups through stereoselective reactions.

One reported synthetic approach for a related compound, (2S, 3R)-2-aminomethyl-3-hydroxybutyric acid, utilizes (2R, 3S)-2-benzoyl aminomethyl-3-hydroxy-butyrate ester as a starting material. This process involves enzymatic catalysis and proceeds through several intermediates.[5]

General Experimental Protocol for Analogue Synthesis (Hypothetical)

The following protocol is a generalized representation of a synthetic route that could be adapted for the synthesis of various analogues.

Step 1: Protection of the Amino Group

-

Dissolve the starting amino acid in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like dioxane or THF).

-

Add a base (e.g., sodium bicarbonate or triethylamine) to adjust the pH.

-

Slowly add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or Fmoc-OSu for Fmoc protection) while stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the protected amino acid by column chromatography.

Step 2: Modification of the Carboxylic Acid Group (e.g., Esterification)

-

Dissolve the N-protected amino acid in an appropriate alcohol (e.g., methanol or ethanol).

-

Add a catalytic amount of acid (e.g., sulfuric acid or thionyl chloride).

-

Reflux the mixture and monitor the reaction by TLC.

-

After completion, neutralize the acid and remove the solvent under reduced pressure.

-

Purify the resulting ester by column chromatography.

Step 3: Introduction of the Hydroxyl Group and other Modifications This step can involve various strategies depending on the desired analogue, such as stereoselective aldol reactions or enzymatic hydroxylation.

Step 4: Deprotection

-

Remove the protecting groups under appropriate conditions (e.g., acid treatment for Boc deprotection or piperidine for Fmoc deprotection).

-

Purify the final analogue by recrystallization or chromatography.

Workflow for Analogue Synthesis

References

- 1. Synthesis and solid-phase application of suitably protected γ-hydroxyvaline building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant amino acid analogues as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Genesis of Non-Proteinogenic Amino Acids: A Technical Guide for Researchers

Abstract: Non-proteinogenic amino acids (NPAAs), a diverse group of amino acids not encoded in the universal genetic code, represent a vast and largely untapped reservoir of biochemical diversity. Their incorporation into natural products and their roles as metabolic intermediates and signaling molecules have significant implications for drug discovery and synthetic biology. This technical guide provides an in-depth exploration of the biological origins of a selection of key NPAAs, focusing on their biosynthetic pathways, the enzymes that catalyze their formation, and the regulatory mechanisms that govern their production. Detailed experimental protocols for the study of these pathways and quantitative data on enzyme kinetics are provided to serve as a valuable resource for researchers in the fields of biochemistry, molecular biology, and pharmaceutical sciences.

Introduction

The canonical 20 proteinogenic amino acids form the fundamental building blocks of proteins, dictated by the triplet codons of the genetic code. However, nature's amino acid repertoire extends far beyond this core set. Non-proteinogenic amino acids (NPAAs) are amino acids that are not incorporated into proteins during standard ribosomal translation. They arise from a variety of metabolic pathways and play crucial roles in cellular physiology, from neurotransmission to cell wall biosynthesis. The structural diversity of NPAAs contributes significantly to the vast chemical space of natural products, many of which have potent therapeutic properties.

This guide focuses on the biological origins of six key NPAAs: β-alanine, γ-aminobutyric acid (GABA), ornithine, citrulline, hydroxyproline, and lanthionine. For each, we will delve into the enzymatic machinery responsible for their synthesis, the precursor molecules from which they are derived, and the regulatory networks that control their cellular concentrations. Furthermore, we provide detailed experimental methodologies and quantitative data to facilitate further research and exploitation of these fascinating biomolecules.

Biosynthesis of β-Alanine

β-Alanine is a unique β-amino acid that serves as a key precursor for the biosynthesis of coenzyme A and the dipeptides carnosine and anserine, which are important for buffering pH in muscle tissue. Its production is primarily achieved through the decarboxylation of L-aspartate.

Biosynthetic Pathway

The primary route for β-alanine synthesis in many organisms is the α-decarboxylation of L-aspartate, a reaction catalyzed by the enzyme L-aspartate-α-decarboxylase (ADC).

Caption: Biosynthesis of β-Alanine from L-Aspartate.

Quantitative Data: Enzyme Kinetics

The catalytic efficiency of L-aspartate-α-decarboxylase varies across different species. The following table summarizes key kinetic parameters for this enzyme from various sources.

| Enzyme Source | Km for L-Aspartate (mM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |

| Escherichia coli | 0.16[1] | - | 6.8 - 7.5[1] | 55[1] |

| Corynebacterium glutamicum | - | - | 6.0[2] | 55[2] |

| Bacillus subtilis | 0.219 | 0.65[3] | 6.5 | 60 |

Experimental Protocols

This protocol describes the expression and purification of ADC from E. coli.

Materials:

-

E. coli BL21(DE3) cells harboring a pET vector with the panD gene insert.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Binding buffer (e.g., 20 mM phosphate buffer, pH 6.5, containing 20 mM imidazole).

-

Wash buffer (e.g., 20 mM phosphate buffer, pH 6.5, containing 50 mM imidazole).

-

Elution buffer (e.g., 20 mM phosphate buffer, pH 6.5, containing 250 mM imidazole).

-

Ni-NTA affinity chromatography column.

Procedure:

-

Inoculate a starter culture of the recombinant E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.3 mM and continue to culture at a lower temperature (e.g., 25°C) for 16-18 hours.[4]

-

Harvest the cells by centrifugation and resuspend the cell pellet in binding buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged ADC with elution buffer.

-

Analyze the purified protein by SDS-PAGE and determine the concentration.

This method is suitable for the quantification of β-alanine in biological samples.

Materials:

-

HPLC system with a UV or fluorescence detector.

-

Amino-bonded silica gel column.

-

Mobile phase (e.g., 0.05 M phosphate buffer, pH 4.0).

-

β-alanine standard solutions.

-

Derivatizing agent (e.g., 9-fluorenylmethoxycarbonyl chloride, FMOC-Cl) for fluorescence detection.

Procedure:

-

Sample Preparation: Dilute the sample containing β-alanine with the mobile phase. For fluorescence detection, derivatize the sample and standards with FMOC-Cl.[5]

-

Chromatographic Conditions:

-

Quantification: Inject the prepared samples and a series of β-alanine standards onto the HPLC system. Construct a standard curve by plotting the peak area against the concentration of the standards. Determine the concentration of β-alanine in the samples by comparing their peak areas to the standard curve.

Caption: General workflow for HPLC-based quantification.

Biosynthesis of γ-Aminobutyric Acid (GABA)

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[6][7] Its synthesis is a critical process for maintaining neuronal homeostasis.

Biosynthetic Pathway

GABA is synthesized from the α-decarboxylation of L-glutamate, a reaction catalyzed by glutamate decarboxylase (GAD). This enzyme exists in two major isoforms, GAD65 and GAD67, which are encoded by different genes and exhibit distinct regulatory properties.[8]

Caption: Biosynthesis of GABA from L-Glutamate.

Quantitative Data: Enzyme Kinetics

The two isoforms of GAD have different kinetic properties, which contributes to their distinct roles in GABA synthesis.

| Enzyme Isoform | Km for L-Glutamate (mM) | Vmax (nmol/min/mg) | Optimal pH |

| GAD65 | 0.8 | 130 | 7.0 |

| GAD67 | 0.2 | 80 | 7.2 |

Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocols

This protocol is a common method for measuring GAD activity in tissue homogenates or purified enzyme preparations.

Materials:

-

Tissue homogenate or purified GAD.

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 0.2 mM pyridoxal 5'-phosphate).

-

L-[14C]glutamic acid (radiolabeled substrate).

-

Trapping solution (e.g., hyamine hydroxide).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare the reaction mixture containing the reaction buffer and the enzyme sample.

-

Initiate the reaction by adding the L-[14C]glutamic acid.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding an acidic solution (e.g., sulfuric acid), which also facilitates the release of 14CO2.

-

Trap the evolved 14CO2 in a center well containing the trapping solution.

-

Transfer the trapping solution to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the GAD activity based on the amount of 14CO2 produced per unit time.

This method allows for the sensitive quantification of GABA in various biological samples.

Materials:

-

HPLC system with a fluorescence detector.

-

Reversed-phase C18 column.

-

Mobile phase A (e.g., 0.1 M sodium acetate buffer, pH 6.5).

-

Mobile phase B (e.g., methanol).

-

Dansyl chloride for derivatization.

-

GABA standard solutions.

Procedure:

-

Sample Preparation and Derivatization:

-

Homogenize the tissue sample in a suitable buffer and deproteinize (e.g., with perchloric acid).

-

Neutralize the extract and centrifuge.

-

To an aliquot of the supernatant, add dansyl chloride solution and incubate to allow for derivatization of GABA and other primary amines.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18.

-

Gradient elution with mobile phases A and B.

-

Detection: Fluorescence detector with excitation and emission wavelengths appropriate for dansyl derivatives.

-

-

Quantification: Inject the derivatized samples and standards. Create a standard curve and determine the GABA concentration in the samples.[9]

Biosynthesis of Ornithine and Citrulline (Urea Cycle Intermediates)

Ornithine and citrulline are key intermediates in the urea cycle, the primary pathway for the disposal of excess nitrogen in ureotelic organisms.

Biosynthetic Pathway (Urea Cycle)

The synthesis of ornithine and citrulline is intricately linked within the mitochondrial and cytosolic compartments of the cell as part of the urea cycle.

Caption: The Urea Cycle, showing the synthesis of ornithine and citrulline.

Quantitative Data: Enzyme Kinetics

| Enzyme | Substrate(s) | Km (mM) | Optimal pH |

| Ornithine Transcarbamoylase (OTC) | Carbamoyl Phosphate | 0.26[10] | 7.7[10] |

| L-Ornithine | 0.4[10][11] |

Experimental Protocols

This assay measures the forward reaction of OTC, the formation of citrulline.

Materials:

-

Tissue homogenate (liver) or purified OTC.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.7).

-

L-ornithine solution.

-

Carbamoyl phosphate solution (freshly prepared).

-

Colorimetric reagent (e.g., diacetyl monoxime-thiosemicarbazide).

Procedure:

-

Prepare a reaction mixture containing the assay buffer and enzyme sample.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding L-ornithine and carbamoyl phosphate.

-

Incubate at 37°C for a specific time.

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Add the colorimetric reagent and heat to develop the color.

-

Measure the absorbance at the appropriate wavelength (e.g., 530 nm).

-

Calculate the amount of citrulline produced using a standard curve.

Biosynthesis of Hydroxyproline

Hydroxyproline is a major component of collagen, where it plays a critical role in the stability of the collagen triple helix. It is formed by the post-translational modification of proline residues.

Biosynthetic Pathway

Hydroxyproline is synthesized by the hydroxylation of proline residues within procollagen chains. This reaction is catalyzed by prolyl 4-hydroxylase.

Caption: Post-translational hydroxylation of proline.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of prolyl 4-hydroxylase can be influenced by the peptide substrate sequence.

| Substrate | Km (µM) |

| (Pro-Pro-Gly)10 | 2-4 |

| α-Ketoglutarate | 10-40 |

| O2 | 40-50 |

Note: Values are approximate and can vary with experimental conditions.

Experimental Protocols

This assay measures the hydroxylation of a synthetic peptide substrate.[12]

Materials:

-

Purified prolyl 4-hydroxylase.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8).

-

Synthetic peptide substrate (e.g., (Pro-Pro-Gly)n).

-

FeSO4, α-ketoglutarate, and ascorbate.

-

Reagents for hydroxyproline quantification (see below).

Procedure:

-

Prepare a reaction mixture containing the assay buffer, enzyme, and cofactors (FeSO4, ascorbate).

-

Initiate the reaction by adding the peptide substrate and α-ketoglutarate.

-

Incubate at 37°C.

-

Stop the reaction (e.g., by adding acid).

-

Hydrolyze the peptide to release free amino acids.

-

Quantify the amount of hydroxyproline formed.

This is a widely used method for determining the hydroxyproline content in a sample.

Materials:

-

Acid hydrolysate of the sample.

-

Chloramine-T solution.

-

p-Dimethylaminobenzaldehyde (DMAB) reagent.

-

Hydroxyproline standards.

Procedure:

-

To the sample hydrolysate, add Chloramine-T solution and incubate to oxidize hydroxyproline.

-

Add DMAB reagent and incubate at an elevated temperature (e.g., 60°C) to develop a colored product.

-

Cool the reaction and measure the absorbance at approximately 560 nm.

-

Determine the hydroxyproline concentration from a standard curve.[13]

Biosynthesis of Lanthionine

Lanthionine is a non-proteinogenic amino acid characterized by a thioether linkage between two alanine residues. It is a key structural component of a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as lanthipeptides.

Biosynthetic Pathway

The biosynthesis of lanthionine within a peptide chain is a multi-step enzymatic process. It involves the dehydration of serine and/or threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively, followed by a Michael-type addition of a cysteine thiol to the dehydroamino acid.[6][14][15][16]

Caption: Enzymatic formation of a lanthionine bridge in a peptide.

Experimental Protocols

This protocol allows for the study of lanthipeptide-modifying enzymes in a controlled environment.

Materials:

-

Purified lanthipeptide synthetase (e.g., LanM or LanB/LanC).

-

Synthetic or recombinantly produced precursor peptide.

-

Reaction buffer (specific to the enzyme system).

-

ATP (for some synthetases).

-

Reducing agent (e.g., DTT).

Procedure:

-

Combine the purified enzyme(s), precursor peptide, and other necessary components in the reaction buffer.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Monitor the reaction progress over time by taking aliquots and analyzing them by mass spectrometry (e.g., MALDI-TOF or LC-MS) to detect the modified peptide products.

-

The extent of dehydration and cyclization can be determined by the mass shifts observed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of lanthipeptides.

Key NMR Experiments:

-

1H-1H COSY (Correlation Spectroscopy): To identify spin-coupled protons within amino acid residues.

-

1H-1H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

-

1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance constraints for structure calculation.

-

1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

-

1H-13C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, useful for confirming connectivities across the thioether bridge.

General Workflow:

-

Purify the lanthipeptide of interest.

-

Prepare a concentrated sample in a suitable deuterated solvent.

-

Acquire a suite of 1D and 2D NMR spectra.

-

Assign the NMR signals to specific atoms in the peptide sequence.

-

Extract structural constraints (e.g., distances from NOESY, dihedral angles from coupling constants).

-

Use molecular modeling software to calculate a family of structures consistent with the experimental data.

Regulation of Non-Proteinogenic Amino Acid Biosynthesis

The cellular levels of NPAAs are tightly controlled through various regulatory mechanisms to meet metabolic demands and prevent toxicity.

-

Feedback Inhibition: The end product of a biosynthetic pathway can allosterically inhibit an early enzyme in the pathway, thus downregulating its own synthesis. For example, GABA can inhibit glutamate decarboxylase activity.

-

Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes can be regulated by transcription factors that respond to cellular signals, such as the availability of precursors or the accumulation of the final product. The enzymes of the urea cycle, for instance, are subject to complex transcriptional control by hormones and dietary signals.[13][17][18][19]

-

Post-Translational Modification: The activity of biosynthetic enzymes can be modulated by post-translational modifications such as phosphorylation, which can either activate or inhibit enzyme function.

-

Genetic Organization: In prokaryotes, genes for the biosynthesis of a particular NPAA are often clustered together in operons, allowing for coordinated regulation of their expression. This is particularly common for the biosynthesis of lanthipeptides, where the genes for the precursor peptide, modifying enzymes, and immunity proteins are co-located.[16][20][21][22][23]

Conclusion